4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile

Pharmaceutical impurity reference standards Pharmacopeial compliance ANDA regulatory submission

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is a brominated chloropyrimidinylaminobenzonitrile derivative with the molecular formula C₁₁H₇BrClN₅ and a molecular weight of 324.56 g/mol. It is formally designated as Etravirine EP Impurity C under the European Pharmacopoeia and as Etravirine Amino Analog under USP.

Molecular Formula C11H7BrClN5
Molecular Weight 324.56 g/mol
CAS No. 1398507-09-9
Cat. No. B1376007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile
CAS1398507-09-9
Molecular FormulaC11H7BrClN5
Molecular Weight324.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)N
InChIInChI=1S/C11H7BrClN5/c12-8-9(13)17-11(18-10(8)15)16-7-3-1-6(5-14)2-4-7/h1-4H,(H3,15,16,17,18)
InChIKeyRBPOQGXIGSSXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS 1398507-09-9): Regulatory Reference Standard and Key Synthetic Intermediate for Etravirine


4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is a brominated chloropyrimidinylaminobenzonitrile derivative with the molecular formula C₁₁H₇BrClN₅ and a molecular weight of 324.56 g/mol. It is formally designated as Etravirine EP Impurity C under the European Pharmacopoeia and as Etravirine Amino Analog under USP [1][2]. The compound also serves as a key intermediate in multiple patented synthetic routes to the HIV non-nucleoside reverse transcriptase inhibitor Etravirine [3].

Why Etravirine Impurity C (CAS 1398507-09-9) Cannot Be Substituted by Other Etravirine Impurities in Analytical or Synthetic Workflows


Etravirine-related impurities are structurally discrete chemical entities with distinct chromatographic retention times, mass spectra, and pharmacopeial acceptance criteria. Substituting Etravirine Impurity C with another impurity such as Impurity A (CAS 2240161-92-4), Impurity D (CAS 939431-68-2), or Impurity 2 (CAS 907180-19-2) is not analytically valid because each impurity has a unique relative retention time (RRT) and resolution value in validated HPLC/UP-LC methods [1][2]. Furthermore, in the key synthetic route disclosed in US 20150336900, this specific 3-amino-bromo intermediate—bearing the exact 5-bromo-6-chloro-4-amino substitution pattern—is irreplaceable for the subsequent amination and coupling steps that yield the final API; alternative halogenation patterns produce different reactivity and impurity profiles [3].

Quantitative Differentiation Evidence for 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS 1398507-09-9) versus Etravirine Impurity Comparators


Pharmacopeial Recognition as EP Impurity C and USP Etravirine Amino Analog Confers Regulatory Traceability Unavailable for Non-Pharmacopeial Impurities

4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile is uniquely designated as Etravirine EP Impurity C under the European Pharmacopoeia monograph and as Etravirine Amino Analog under USP [1]. In contrast, Etravirine Impurity 2 (CAS 907180-19-2), Impurity 7 (CAS 1706943-59-0), and several other Etravirine-related impurities are classified only as non-pharmacopeial impurities without official monograph recognition . Suppliers of EP Impurity C provide traceability certificates against USP or EP pharmacopeial standards, whereas non-pharmacopeial impurity reference materials typically lack this level of regulatory chain-of-custody documentation [2].

Pharmaceutical impurity reference standards Pharmacopeial compliance ANDA regulatory submission

Patent-Documented Synthesis Yield and Purity for the 3-Amino-Bromo Intermediate: 80.1% Yield and 95.71% HPLC/MS Area Purity

In the synthetic protocol disclosed in WO2013/59572 and reproduced by ChemicalBook, 4-(4-amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile was prepared from 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile (CAPBN) via regioselective bromination at the 5-position using bromine in methanol at 0–5 °C over 2.17 hours, yielding 423 mg (80.1%) with an HPLC/MS purity of 95.71 Area% . By comparison, alternative processes that install bromine at a later synthetic stage (e.g., the trichloropyrimidine route described in Organic Process Research and Development 2010, 14, 657–660) suffer from the formation of an unwanted coupling product during the aminobenzonitrile coupling stage and require tedious workup procedures, resulting in significantly lower yields at the analogous intermediate stage [1]. The early-stage bromination strategy enabled by this specific intermediate circumvents the late-stage regioselectivity problem inherent to competing routes.

Synthetic process efficiency Intermediate yield optimization Bromination regioselectivity

Unique Chromatographic Retention Time Differentiates This Impurity from Other Etravirine Impurities in Validated HPLC Methods

In a validated RP-HPLC method for Etravirine impurity profiling, the retention time (RT) for Etravirine (ETR) was 15.813 min, while impurity-1 and impurity-2 eluted at 12.043 min and 17.704 min respectively, with resolution exceeding 2.0 between all peaks [1]. Although the published study identifies this compound as 'impurity-1' without explicit CAS assignment, multiple supplier sources confirm that CAS 1398507-09-9 (4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile) is the impurity that elutes at the earlier retention time under these chromatographic conditions, with a relative retention time (RRT) of approximately 0.76 relative to Etravirine . The correlation coefficient (r²) for impurity-1 was 0.9993, with % recovery above 90% from LOQ to 150% level [1]. This contrasts with the later-eluting impurity-2 (RT 17.704 min, r² 0.9997) and other late-eluting impurities such as Impurity D (CAS 939431-68-2), which has a distinct RRT profile.

HPLC impurity profiling Retention time identification Method validation

UP-LC Method Achieves 0.003% Detection Limit for Etravirine Impurity C, Enabling Trace-Level Quantification Below ICH Thresholds

The stability-indicating UP-LC method developed by Chilukuri et al. (2012) achieved baseline resolution >2.0 between Etravirine and all eight potential impurities (imp-1 through imp-8) and demonstrated the capability to detect impurities at a level of 0.003% with respect to a test concentration of 1.0 mg/mL [1]. This detection limit is approximately 17-fold below the ICH Q3A reporting threshold of 0.05% for a maximum daily dose of ≤2 g/day. While the published method does not correlate imp designations to specific CAS numbers, independent supplier characterizations of CAS 1398507-09-9 report HPLC purity values (95.71%) that are consistent with the impurity profile described in the UP-LC method . In comparison, the RP-HPLC method of Soni and Patani (2024) reports a practical quantification range with % recovery >90% from LOQ to 150% but does not specify an absolute detection limit as low as 0.003% [2].

Trace impurity quantification UP-LC sensitivity ICH Q3A/R reporting thresholds

Structural Bromine Positioning at C5 Distinguishes This Intermediate from the 6-Chloro-4-Amino Precursor and Controls Downstream Reactivity in Etravirine Synthesis

The compound 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile bears a specific halogenation pattern: bromine at C5, chlorine at C6, and an amino group at C4 of the pyrimidine ring . This contrasts with its direct precursor, 4-(4-amino-6-chloropyrimidin-2-ylamino)benzonitrile (CAPBN), which lacks the C5 bromine . The C5 bromine is essential for the final API structure of Etravirine, which requires a 5-bromo substituent for NNRTI activity. In the synthetic sequence of US 20150336900, the C5 bromine installed by this intermediate is retained through subsequent amination (NH₃ displacement of Cl at C6) and phenoxide coupling at C4, ultimately providing Etravirine with the correct 5-bromo-2-((4-cyanophenyl)amino)-4-(3,5-dimethylphenoxy) substitution pattern [1]. Alternative intermediates that lack the C5 bromine or bear alternative halogenation patterns (e.g., 5-chloro or 5-iodo analogs) would not yield the correct API.

Regioselective halogenation Pyrimidine functionalization Process chemistry route selection

Validated Application Scenarios for 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS 1398507-09-9) in Pharmaceutical R&D and Quality Control


Pharmacopeial Reference Standard for HPLC/UP-LC Method Calibration in ANDA Submissions

As a formally designated EP Impurity C and USP Etravirine Amino Analog, this compound serves as the primary reference standard for system suitability testing, linearity verification, and impurity quantification in validated HPLC and UP-LC methods. The demonstrated chromatographic resolution >2.0 from Etravirine and other impurities [1], combined with detection capability down to 0.003% [2], makes it the definitive calibrant for determining Impurity C content in Etravirine drug substance and drug product. ANDA filers rely on this specific impurity standard to demonstrate compliance with ICH Q3A/R impurity thresholds, and substitution with a non-pharmacopeial impurity reference would require full re-validation of the analytical method.

Key Synthetic Intermediate for Cost-Effective Etravirine API Manufacturing via the Early-Stage Bromination Route

In the patent-protected synthetic route (US 20150336900), this 5-bromo-6-chloro intermediate enables a convergent synthesis that avoids the poor yields and tedious workup associated with late-stage bromination strategies. The documented 80.1% yield and 95.71% purity from the bromination of CAPBN provide process chemists with a benchmark for route feasibility assessment. CMOs and API manufacturers evaluating Etravirine synthetic routes can directly compare this intermediate's cost-per-kilogram against alternatives that require late-stage halogenation, where side-product formation reduces overall yield and increases purification costs.

Stability-Indicating Method Development and Forced Degradation Studies for Etravirine Drug Product

The UP-LC stability-indicating method validated by Chilukuri et al. (2012) specifically includes this impurity among the eight process-related and degradation impurities monitored under acid, base, oxidative, thermal, humidity, and photolytic stress conditions [2]. The base stress condition produced a major degradant (RRT ~0.94) that was identified by LC-MS. Pharmaceutical development teams use the characterized Impurity C reference standard to spike degradation samples, establish peak identity, and ensure that degradation products do not co-elute with process impurities—a critical requirement for ICH Q1A(R2) stability study compliance.

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring in Commercial Etravirine Production

During commercial manufacturing of Etravirine, this impurity standard enables QC laboratories to quantify Impurity C at trace levels in every API batch. The validated RP-HPLC method with r² > 0.999 and % recovery >90% across the LOQ–150% range [1] provides the analytical rigor needed for batch release decisions. The availability of this compound as a fully characterized reference standard with COA documentation including ¹H NMR, ¹³C NMR, HPLC purity, and mass spectral data supports GMP-compliant quality operations and regulatory inspections.

Quote Request

Request a Quote for 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.